2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(naphthalen-1-ylamino)-4-oxo-2-(prop-2-enylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-10-18-15(17(21)22)11-16(20)19-14-9-5-7-12-6-3-4-8-13(12)14/h2-9,15,18H,1,10-11H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAQJPKYMZZJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the condensation of allylamine with a naphthalene derivative, followed by subsequent reactions to introduce the oxobutanoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Oxidation Reactions
The allylamino and oxobutanoic acid groups undergo oxidation under controlled conditions:
Mechanistic Insight:
-
Allylamino oxidation follows radical intermediates when using CrO₃
-
Ozonolysis generates ozonides that decompose to aldehydes under reductive conditions
Reduction Reactions
The oxo group and unsaturated bonds are primary reduction targets:
Key Limitations:
-
NaBH₄ fails to reduce amide bonds due to electronic deactivation
-
LAH over-reduction risks require careful stoichiometric control
Substitution Reactions
The amino groups participate in nucleophilic substitutions:
Alkylation
| Electrophile | Base | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF | N-methylated derivative at allylamino site |
| Benzyl chloride | NaH, THF | Benzyl-protected secondary amine |
Acylation
| Acylating Agent | Catalyst | Product |
|---|---|---|
| Acetic anhydride | Pyridine | Acetylated naphthylamino group |
| Benzoyl chloride | DMAP, CH₂Cl₂ | Benzoylated allylamino derivative |
Reactivity Trends:
-
Allylamino group shows higher nucleophilicity than naphthylamino group
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Steric hindrance limits substitution at naphthalene-proximal sites
Condensation Reactions
The compound forms heterocycles and Schiff bases:
| Reaction Partner | Conditions | Product |
|---|---|---|
| Benzaldehyde | Acidic ethanol, reflux | Schiff base with imine linkage |
| Thiourea | HCl catalyst, 110°C | Thiazolidinone fused to naphthalene |
| Ethyl cyanoacetate | Piperidine catalyst | Cyano-pyridone derivatives |
Applications:
-
Schiff bases serve as intermediates for metal coordination complexes
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Thiazolidinone products show enhanced antimicrobial activity
Stability Considerations
| Factor | Effect on Reactivity |
|---|---|
| pH < 3 | Protonation of amino groups inhibits substitution |
| UV light exposure | Accelerates naphthalene ring oxidation |
| Temperature > 150°C | Decarboxylation dominates |
Handling Recommendations:
-
Store under inert gas at -20°C to prevent oxidative degradation
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Avoid prolonged exposure to polar aprotic solvents to minimize racemization
This reactivity profile enables applications in pharmaceutical intermediates (via Schiff base formation) and materials science (through coordination polymer synthesis). Future research directions should explore enantioselective modifications of the allylamino group and catalytic cascade reactions involving the naphthalene ring system.
Scientific Research Applications
2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its binding affinity and specificity are essential to fully understand its effects.
Comparison with Similar Compounds
(3S)-3-[[2-[[3-(Diaminomethylideneamino)benzoyl]amino]acetyl]amino]-4-(naphthalen-1-ylamino)-4-oxobutanoic Acid (CP0029995)
4-(Naphthalen-1-yl)-4-oxobutanoic Acid (Q5M)
- Molecular Formula : C₁₄H₁₂O₃
- Key Features: Lacks the allylamino and secondary amino groups, simplifying the structure to a naphthalene-linked oxobutanoic acid.
- Physicochemical Properties : The absence of polar substituents likely reduces solubility compared to the target compound .
Analogues with Alternative Aromatic Substituents
(3S)-4-[(4-Chlorophenyl)methylamino]-3-[[2-[[3-(Diaminomethylideneamino)benzoyl]amino]acetyl]amino]-4-oxobutanoic Acid (CP0028384)
- Molecular Formula : C₂₄H₂₄N₆O₅
- Key Features: Replaces the naphthalene group with a 4-chlorophenylmethylamino moiety.
- Bioactivity : Shows reduced potency (IC₅₀ = 545 nM) compared to CP0029995, suggesting the naphthalene moiety enhances target binding .
Comparative Analysis
Bioactivity Trends
The naphthalen-1-ylamino group in CP0029995 correlates with higher potency (IC₅₀ = 437 nM) than the chlorophenyl derivative CP0028384 (IC₅₀ = 545 nM). This underscores the role of aromatic stacking or hydrophobic interactions in efficacy .
Structural Impact on Physicochemical Properties
- Solubility: The allylamino group in the target compound likely improves aqueous solubility compared to Q5M, which lacks polar substituents .
- Reactivity : The allyl group may introduce sites for covalent modification or metabolic oxidation, differentiating it from simpler analogs.
Data Table: Key Compounds and Properties
Biological Activity
2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is an organic compound notable for its unique structural features, which include both allylamino and naphthalen-1-ylamino groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular formula for this compound is with a molecular weight of 298.34 g/mol. The compound is characterized by functional groups that enable it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor functions, leading to various biological responses. For instance, the compound may inhibit certain metabolic pathways or induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that derivatives with structural similarities showed concentration-dependent cytotoxicity against various cancer cell lines, including HCT116 (human colorectal carcinoma) and A375 (human melanoma) cells . The mechanism involved the suppression of anti-apoptotic genes and the induction of pro-apoptotic signals.
Table 1: Anticancer Activity Overview
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 | Not specified | Induction of apoptosis |
| 2-O-caffeoyl alphitolic acid | A375 | 506.3 ± 0.3 | Inhibition of anti-apoptotic genes |
| NAAA inhibitors | Various | <10 | Noncompetitive inhibition |
Antimicrobial Activity
In addition to its anticancer properties, there are indications that this compound may possess antimicrobial activity. Similar compounds have been explored for their ability to inhibit bacterial growth and could potentially serve as leads for new antibiotic development .
Case Studies
A relevant case study focused on the synthesis and biological evaluation of related compounds demonstrated that modifications to the naphthalene moiety significantly impacted biological efficacy. The study employed quantitative structure-activity relationship (QSAR) models to predict the activity based on structural features, leading to the identification of more potent derivatives .
Another study investigated the potential of naphthalene derivatives in targeting specific cancer pathways. The findings suggested that structural variations could enhance selectivity towards tumor cells while minimizing effects on normal cells, highlighting the therapeutic potential of this class of compounds .
Q & A
Q. What mechanistic insights explain the compound’s neuroprotective or cytotoxic effects?
- Methodological Answer : ROS scavenging assays (DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) tests differentiate neuroprotection (e.g., Nrf2 pathway activation) from cytotoxicity (caspase-3/7 activation). Transcriptomics (RNA-seq) on treated neuronal cells identifies upregulated antioxidant genes (e.g., SOD1, CAT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
